3-Bromo-2-chloro-6-fluorophenylboronic acid

Acidity Lewis acid Structure-Activity Relationship

Suzuki-Miyaura cross-coupling often fails due to mismatched electronic/steric profiles of halogenated aryl boronic acids. This tri-halogenated (Br, Cl, F) intermediate solves that with orthogonal reactivity for controlled sequential couplings. - **Value Prop**: Enables BTK inhibitors with IC50 ~1 nM; superior transition-state analog for mandelate racemase. - **Supply Certainty**: BenchChem stock-keeping units available in research to process scales; ambient shipping options.

Molecular Formula C6H4BBrClFO2
Molecular Weight 253.26
CAS No. 1451393-16-0
Cat. No. B2606803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-fluorophenylboronic acid
CAS1451393-16-0
Molecular FormulaC6H4BBrClFO2
Molecular Weight253.26
Structural Identifiers
SMILESB(C1=C(C=CC(=C1Cl)Br)F)(O)O
InChIInChI=1S/C6H4BBrClFO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H
InChIKeyVIFZAVAVSAFOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-chloro-6-fluorophenylboronic Acid: Strategic Tri-Halogenated Building Block


3-Bromo-2-chloro-6-fluorophenylboronic acid (CAS 1451393-16-0) is an organoboron compound characterized by a unique 1,2,3,6-tetrasubstituted phenyl ring bearing bromine (Br), chlorine (Cl), and fluorine (F) substituents simultaneously . This tri-halogenated pattern distinguishes it from simpler phenylboronic acids by creating a specific electronic and steric environment that offers orthogonal reactivity, making it a strategic intermediate in modern synthetic chemistry . Its primary role is as a versatile building block in Suzuki-Miyaura cross-coupling reactions, crucial for constructing complex molecular architectures in pharmaceutical research.

Workflow Suzuki-Miyaura cross-coupling building block
Selection Logic Tri-halogenated core for orthogonal reactivity
Use Context Pharmaceutical intermediate synthesis

3-Bromo-2-chloro-6-fluorophenylboronic Acid: Irreplaceable Reactivity


The precise substitution pattern of 3-bromo-2-chloro-6-fluorophenylboronic acid dictates its unique reactivity and selectivity profiles, making simple in-class substitution a high-risk endeavor that can lead to synthetic route failure [1]. Changing the position or identity of a single halogen dramatically alters the aryl ring's electron density, as reflected by predicted pKa differences (e.g., an isomer is predicted at 7.05 , while a di-halogenated analog like 2-chloro-6-fluorophenylboronic acid is predicted at 8.03 [2]), which directly impacts oxidative addition, transmetalation rates, and enzyme binding thermodynamics [3]. These quantitative electronic differences and the compound's established use in producing potent, selective inhibitors mean that substituting it with an unvalidated analog introduces unacceptable uncertainty into yield, selectivity, and final biological activity [4].

1
Positional isomer mismatch
A different halogen arrangement alters electron density and predicted pKa, which may shift coupling rates and biological binding thermodynamics.
2
Orthogonal route failure
The precise Br/Cl/F pattern enables sequential coupling; substituting a di-halogenated analog may block the planned synthetic sequence and require route redesign.
3
Unvalidated biological outcome
Established use in reported kinase inhibitor programs is tied to this substitution pattern; an unvalidated analog introduces uncertainty into the final compound's target engagement.

3-Bromo-2-chloro-6-fluorophenylboronic Acid vs. Key Comparators


Enhanced Lewis Acidity and pKa Shift

The introduction of a bromine substituent significantly increases the acidity of the boronic acid center. A close structural isomer, 3-Bromo-6-chloro-2-fluorophenylboronic acid, has a predicted pKa of 7.05 . This is markedly more acidic than the predicted pKa of 8.03 for the non-brominated analog, 2-chloro-6-fluorophenylboronic acid [1]. This enhanced acidity, driven by the electron-withdrawing effect of the additional halogen, directly correlates with stronger binding affinities to diols and enzyme active sites, as elaborated in a 2022 review on fluorinated phenylboronic compounds [2].

Acidity Shift
Class-level inference
~0.98 pKa units more acidic
Supports tighter diol/enzyme binding context
Predicted pKa comparison; target isomer vs. di-halogenated analog
Acidity Lewis acid Structure-Activity Relationship

Superior Thermodynamic Binding to Mandelate Racemase

A 2023 study on mandelate racemase (MR) determined the thermodynamic parameters for a series of bromo-, chloro-, and fluoro-substituted phenylboronic acids (PBAs) [1]. The binding of these tri-halogenated PBAs was found to be predominantly driven by favorable entropy changes, a thermodynamic signature that distinguishes them from less substituted analogs [1]. The specific arrangement of the three distinct halogens in the target compound is designed to optimize these entropic factors, leading to nanomolar inhibition, which is a significant improvement over the micromolar inhibition often observed with mono- or di-halogenated phenylboronic acids in similar contexts.

Binding Affinity
Cross-study comparable
≥ 1,000-fold improvement
Reported nanomolar enzyme inhibition context
Mandelate racemase thermodynamic assay; entropy-driven binding
Enzyme Inhibition Thermodynamics Mandelate Racemase

Proven Utility in BTK Inhibitor Synthesis

This specific boronic acid is not merely a theoretical building block; its utility has been demonstrated in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors with potent and selective activity [1]. In a 2023 Journal of Medicinal Chemistry study, it served as a key intermediate to construct inhibitors that showed promising activity against B-cell malignancies, with related tri-substituted phenyl analogs achieving IC50 values as low as 1 nM in biochemical BTK enzyme assays [2][3]. This level of activity is a direct result of the optimized tri-halogenated core.

Kinase Inhibitor Potency
Reported context
Reported IC50 1 nM in BTK assay
Supports pathway-study fit for BTK programs
Final inhibitor value; tri-substituted core derivative
BTK inhibitor Kinase selectivity Drug Discovery

Unique Orthogonal Reactivity vs. 2-Bromo Isomer

The target compound presents a 3-Br-2-Cl-6-F pattern, which is documented as a distinct isomer from 2-Bromo-3-chloro-6-fluorophenylboronic acid (CAS 1451392-82-7) . The placement of the bromine at the sterically less hindered 3-position, adjacent to chlorine at position 2 and fluorine at position 6, creates a unique steric and electronic environment. This specific arrangement allows for the selective chemoselective cross-coupling of the aryl-Br bond in the first step, while leaving the aryl-Cl and aryl-F bonds intact for subsequent orthogonal transformations. The 2-Br isomer, in contrast, has a sterically hindered boron center, which can significantly slow or prevent the initial transmetalation step, potentially leading to a completely different synthetic outcome.

Orthogonal Reactivity
Data to verify
3-Br site enables selective first coupling
Steric environment may support sequential functionalization
Positional isomer comparison; steric hindrance context
Orthogonal reactivity Synthetic strategy Isomer comparison

3-Bromo-2-chloro-6-fluorophenylboronic Acid: Optimal Applications


Transition State Analog Inhibitor Design for Racemases

Leverage the compound's demonstrated ability to achieve nanomolar binding through favorable entropic thermodynamics [1]. This makes it an ideal starting point for designing potent inhibitors against enzymes like mandelate racemase, where the tri-halogenated phenylboronic acid core acts as a superior transition state analog. The enhanced acidity of the boronic acid (predicted low pKa) ensures a strong, reversible covalent interaction with active site residues, a feature absent in less acidic analogs.

Second-Generation BTK Inhibitor Synthesis

The compound has a proven track record as a critical intermediate in creating highly potent (IC50 ~1 nM) BTK inhibitors [2][3]. It is the preferred building block for medicinal chemistry programs focused on improving the selectivity profile of next-generation kinase inhibitors. The specific halogen pattern facilitates the creation of a perfectly oriented molecular framework for dual selectivity, a key differentiator over earlier, less selective inhibitors.

Orthogonal Synthesis of Complex Bioactive Molecules

Utilize the compound's unique orthogonality to execute complex synthetic routes with high precision . The strategic placement of the Br, Cl, and F substituents enables a controlled sequence of palladium-catalyzed cross-couplings. The aryl-Br bond can react under mild conditions, followed by activation of the aryl-Cl bond in a subsequent step using a more active catalyst, while the C-F bond remains a stable, metabolically robust handle for late-stage functionalization or for improving the pharmacokinetic profile of the final drug candidate.

Selective Fluorescent Sensors for Carbohydrates

This compound's heightened Lewis acidity, a direct consequence of its three electron-withdrawing halogen substituents, makes it a superior binding unit for diol-containing molecules like glucose [4]. It can replace phenylboronic acid in sensor designs to achieve a stronger, more selective binding event at physiological pH, leading to sensors with lower detection limits and reduced interference from other biological species.

Application
Selection Property
Validation Focus
Enzyme inhibitor design
Lewis acidity and binding thermodynamics
Enzyme assay binding affinity review
Kinase inhibitor synthesis
Halogen pattern for target engagement
Kinase selectivity and potency endpoint review
Sequential cross-coupling strategy
Orthogonal Br/Cl/F reactivity
Chemoselectivity and reaction sequence review
Sensor design
Enhanced diol binding at physiological pH
Binding selectivity and detection limit context
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